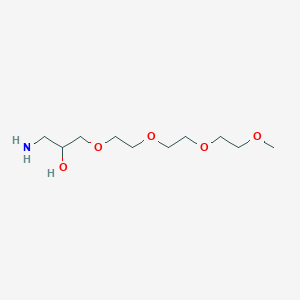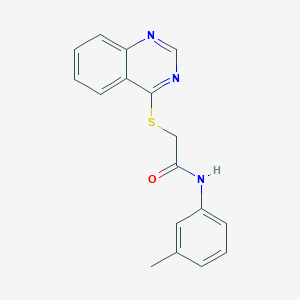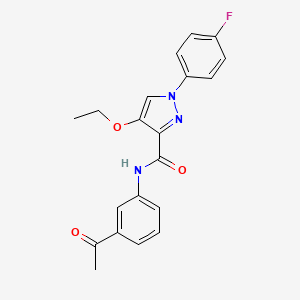
N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as A-836339, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various diseases, including inflammation, pain, and cancer. A-836339 has attracted considerable attention from researchers due to its potential therapeutic applications and unique mechanism of action.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Cannabinoid Receptor Research
Pyrazole derivatives, including those structurally related to N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, have been synthesized and evaluated for their binding affinity for the CB1 cannabinoid receptor. Such compounds aim to develop tracers for medical imaging, particularly positron emission tomography (PET) ligands for studying the cerebral cannabinoid CB1 receptor. These analogs, with modifications at the pyrazole ring, showed affinities comparable to reference antagonists, indicating their potential for further investigation in biological imaging studies (Tobiishi et al., 2007).
Anticancer Activity
Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, derived from reactions involving similar pyrazole carboxamides, have been investigated for their cytotoxic activity against several human cancer cell lines. These studies revealed a structure-activity relationship, with some compounds showing promising activity, highlighting the potential of pyrazole derivatives in cancer therapy (Hassan et al., 2015).
Materials Science Applications
Fluorescent pH Sensors
A heteroatom-containing luminogen, demonstrating intramolecular charge transfer and aggregation-induced emission (AIE), has been designed for use as a fluorescent pH sensor. This luminogen, bearing structural resemblance to pyrazole derivatives, exhibits reversible emission changes upon protonation and deprotonation, making it suitable for detecting acidic and basic organic vapors. This illustrates the adaptability of pyrazole frameworks in developing advanced materials for sensing applications (Yang et al., 2013).
Biochemical Studies
Enzyme Inhibition
Pyrazoles containing fluorine atoms have been synthesized and evaluated for their inhibitory activity against nitric oxide synthase (NOS) isoenzymes. These studies show that fluorine substitutions enhance biological activity, providing insights into the design of enzyme inhibitors with potential therapeutic applications (Nieto et al., 2015).
Corrosion Inhibition
Carbohydrazide-pyrazole compounds have been studied for their corrosion protection behavior on mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, suggesting their utility in industrial applications to prevent metal corrosion. This underscores the versatility of pyrazole derivatives in applied chemistry (Paul et al., 2020).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-3-27-18-12-24(17-9-7-15(21)8-10-17)23-19(18)20(26)22-16-6-4-5-14(11-16)13(2)25/h4-12H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDDARGQCSCOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

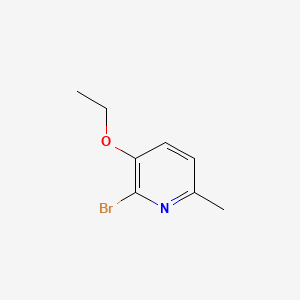


![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)


![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)

![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)
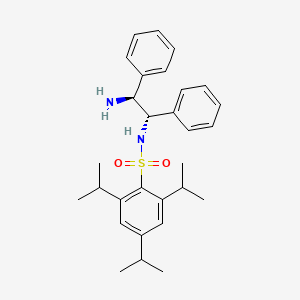

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)
